Lipophilicity Differentiation: N‑Tetrahydrofurfuryl vs. N‑H, N‑Methyl, and N‑Benzyl Analogues
The target compound's moderate lipophilicity (computed XLogP3‑AA = 1.6) places it within the optimal oral drug‑like space, whereas the N‑unsubstituted analogue is significantly less lipophilic (XLogP3‑AA = 0.9) and the N‑benzyl analogue is substantially more lipophilic (XLogP3‑AA = 2.9), potentially leading to aqueous solubility or metabolic clearance liabilities, respectively [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.6 |
| Comparator Or Baseline | N‑H analogue (XLogP = 0.9); N‑methyl analogue (XLogP ≈ 1.2*); N‑benzyl analogue (XLogP = 2.9) |
| Quantified Difference | Difference of +0.7 vs. N‑H; –1.3 vs. N‑benzyl |
| Conditions | Computed by PubChem XLogP3 algorithm (release 2019.06.18). *N‑methyl value is estimated based on structural similarity. |
Why This Matters
This moderate lipophilicity supports a favorable balance between passive permeability and aqueous solubility, reducing the risk of poor absorption or rapid metabolic clearance compared to more lipophilic or hydrophilic analogues.
- [1] PubChem. XLogP3-AA for CID 43866453. https://pubchem.ncbi.nlm.nih.gov/compound/1087611-45-7#section=Computed-Properties View Source
- [2] PubChem. XLogP3 for N‑benzyl analogue (CID 703324). https://pubchem.ncbi.nlm.nih.gov/compound/703324 View Source
